molecular formula C10H14N4 B13261454 3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine

Cat. No.: B13261454
M. Wt: 190.25 g/mol
InChI Key: CBPLXPAFFFWVGE-UHFFFAOYSA-N
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Description

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine

InChI

InChI=1S/C10H14N4/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8/h5-7H,2-4,11H2,1H3

InChI Key

CBPLXPAFFFWVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCN

Origin of Product

United States

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